16-Bromohexadec-9-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Bromohexadec-9-en-1-ol is a long-chain fatty alcohol with a bromine atom attached to the sixteenth carbon and a double bond between the ninth and tenth carbons. This compound is of interest due to its unique structure, which combines the properties of both an alcohol and an alkene, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromohexadec-9-en-1-ol typically involves the bromination of hexadec-9-en-1-ol. One common method is the addition of bromine to the double bond of hexadec-9-en-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
16-Bromohexadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form hexadec-9-en-1-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed.
Major Products Formed
Oxidation: Hexadec-9-en-1-one or hexadec-9-en-1-al.
Reduction: Hexadec-9-en-1-ol.
Substitution: 16-Hydroxyhexadec-9-en-1-ol or 16-Aminohexadec-9-en-1-ol.
Scientific Research Applications
16-Bromohexadec-9-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 16-Bromohexadec-9-en-1-ol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The bromine atom and the double bond play crucial roles in these interactions, making the compound effective in modulating membrane properties .
Comparison with Similar Compounds
Similar Compounds
16-Bromohexadecan-1-ol: Lacks the double bond, making it less reactive in certain chemical reactions.
Hexadec-9-en-1-ol: Lacks the bromine atom, reducing its versatility in substitution reactions.
16-Hydroxyhexadec-9-en-1-ol: Contains a hydroxyl group instead of a bromine atom, altering its chemical properties.
Uniqueness
16-Bromohexadec-9-en-1-ol is unique due to the presence of both a bromine atom and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
106051-38-1 |
---|---|
Molecular Formula |
C16H31BrO |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
16-bromohexadec-9-en-1-ol |
InChI |
InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1,3,18H,2,4-16H2 |
InChI Key |
OYBYSGISSWQQNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCO)CCCC=CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.